molecular formula C16H17Cl2N5 B12966907 2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride

Cat. No.: B12966907
M. Wt: 350.2 g/mol
InChI Key: LGRUTEXALOPTET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride involves multiple steps, starting from the appropriate indole derivativesThe final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects by binding to the minor groove of double-stranded DNA, preferentially at AT-rich regions. This binding enhances its fluorescence, making it a valuable tool for visualizing DNA. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide dihydrochloride is unique due to its high specificity for AT-rich regions of DNA and its strong fluorescence, which makes it particularly useful in applications requiring precise DNA visualization .

Properties

Molecular Formula

C16H17Cl2N5

Molecular Weight

350.2 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide;dihydrochloride

InChI

InChI=1S/C16H15N5.2ClH/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H

InChI Key

LGRUTEXALOPTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

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